Dxd (N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]-2-hydroxyacetamide) is a synthetic, small molecule compound classified as a topoisomerase I inhibitor. [] It plays a crucial role in scientific research, primarily for its use as a payload in antibody-drug conjugates (ADCs). [] In this context, Dxd is linked to a monoclonal antibody, allowing for targeted delivery to specific cancer cells. [] Once internalized, Dxd is released and exerts its cytotoxic effects. []
Synthesis Analysis
The synthesis of Dxd is a multi-step process involving complex organic chemistry reactions. [] A detailed description of the synthesis method can be found in the paper "Bioorganic & Medicinal Chemistry Letters, 2016" by Nakada T. et al. [] This paper details the specific steps and reagents involved in the creation of the Dxd molecule, along with its characterization data. []
Molecular Structure Analysis
Dxd has a complex, multicyclic structure. [] Its molecular formula is C26H26FN3O7, and its molecular weight is 511.5 g/mol. [] The structure includes a fluorinated benzene ring, a lactone ring, and multiple other cyclic structures. [] The precise three-dimensional configuration of Dxd has been determined through X-ray crystallography. []
Mechanism of Action
Dxd is a potent inhibitor of topoisomerase I, an enzyme essential for DNA replication and transcription. [] Topoisomerase I functions by creating transient single-strand breaks in DNA, allowing for the relaxation of supercoiled DNA. [] Dxd binds to the topoisomerase I-DNA complex, stabilizing the cleaved DNA intermediate and preventing the enzyme from religating the DNA strand. [] This accumulation of DNA damage triggers cell cycle arrest and ultimately leads to cell death. []
Physical and Chemical Properties Analysis
Dxd is a white to off-white powder that is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water. [] Its melting point and other physical properties are detailed in its characterization data. []
Applications
Dxd is a valuable research tool in the field of cancer biology. Its primary application is as a cytotoxic payload in ADCs, where it is linked to antibodies targeting specific tumor-associated antigens like HER2 and TROP2. [, , , , , , , , , ] These ADCs, including trastuzumab deruxtecan (T-DXd) and datopotamab deruxtecan (Dato-DXd), are being investigated in clinical trials for various types of cancer, demonstrating promising results in preclinical and clinical studies. [, , , , , , , , , ]
Real-World Examples:
Trastuzumab deruxtecan (T-DXd): This ADC utilizes Dxd linked to trastuzumab, an antibody targeting HER2. It has shown significant clinical efficacy in patients with HER2-positive breast, gastric, and lung cancers. [, , , , , , , ]
Datopotamab deruxtecan (Dato-DXd): This ADC utilizes Dxd linked to datopotamab, an antibody targeting TROP2. It is being investigated for the treatment of various cancers expressing TROP2, including NSCLC and TNBC, and has demonstrated encouraging results in preclinical and clinical studies. [, , ]
Future Directions
Optimization of ADC design: Researchers are continuously working to improve the linker technologies and antibody selection for Dxd-based ADCs to enhance their efficacy and safety profile. [, , ]
Exploration of new targets: Dxd can be conjugated to antibodies targeting various tumor-associated antigens. Future research may focus on identifying new targets to expand the clinical applications of Dxd-based ADCs. [, ]
Combination therapies: Preclinical studies have shown that Dxd-based ADCs can synergize with other cancer therapies, such as immune checkpoint inhibitors and PARP inhibitors. [, , ] Future clinical trials will evaluate the efficacy of these combination therapies in patients. [, , ]
Understanding mechanisms of resistance: Resistance to Dxd-based ADCs is inevitable, and understanding the underlying mechanisms is crucial for developing strategies to overcome resistance and improve treatment outcomes. [, ]
Related Compounds
Exatecan
Relevance: Exatecan is the parent compound of deruxtecan (DXd). Deruxtecan is a derivative of exatecan with modifications that improve its stability, solubility, and tumor selectivity. Both compounds share the same mechanism of action, targeting topoisomerase I and inducing DNA damage. []
Deruxtecan (DXd)
Compound Description: Deruxtecan (DXd), also known as an exatecan derivative, is a potent topoisomerase I inhibitor. It acts by binding to the topoisomerase I-DNA complex and preventing the religation of DNA strands, leading to DNA damage and cell death. [, , , , , , , , , , , ] It exhibits high membrane permeability, enabling a bystander effect where it can diffuse from target cells to nearby cells, expanding its cytotoxic reach. []
Trastuzumab
Compound Description: Trastuzumab is a humanized monoclonal antibody that targets the human epidermal growth factor receptor 2 (HER2). It binds to the extracellular domain of HER2, inhibiting its signaling and promoting antibody-dependent cell-mediated cytotoxicity (ADCC) and phagocytosis. [, , , , , ] Trastuzumab is a well-established therapeutic agent for HER2-positive cancers.
Relevance: Trastuzumab is the antibody component of trastuzumab deruxtecan (T-DXd). While both target HER2, T-DXd combines the HER2-targeting ability of trastuzumab with the potent cytotoxic activity of deruxtecan. [, , , , , , ]
Trastuzumab Emtansine (T-DM1)
Compound Description: Trastuzumab emtansine (T-DM1) is an antibody-drug conjugate that combines trastuzumab with the microtubule inhibitor mertansine (DM1). Like trastuzumab, it targets HER2, but the conjugated DM1 delivers cytotoxic activity upon internalization into HER2-expressing cells. [, , ]
Datopotamab
Compound Description: Datopotamab is a humanized monoclonal antibody that specifically targets TROP2, a cell surface glycoprotein expressed on various tumor cells. [, , ]
Relevance: Datopotamab is the antibody component of datopotamab deruxtecan (Dato-DXd). Similar to trastuzumab in T-DXd, datopotamab in Dato-DXd serves as the targeting component, directing the DXd payload to TROP2-expressing tumor cells. [, , ]
Control IgG Antibody-DXd Conjugate (IgG-DXd)
Compound Description: This is a control ADC where a non-specific IgG antibody is conjugated to deruxtecan (DXd). It serves as a control for the target-specific effects of other DXd-based ADCs. [, , , ]
Relevance: IgG-DXd is structurally similar to deruxtecan (DXd) based ADCs like T-DXd and Dato-DXd. The key difference lies in the antibody component. While T-DXd and Dato-DXd utilize antibodies targeting specific tumor antigens (HER2 and TROP2, respectively), IgG-DXd uses a non-specific IgG antibody. This allows researchers to distinguish the effects of the DXd payload from those specifically mediated by target antigen binding. [, , , ]
Patritumab
Compound Description: Patritumab is a fully human monoclonal antibody that targets human epidermal growth factor receptor 3 (HER3). [, ]
Relevance: Patritumab serves as the targeting component of patritumab deruxtecan (HER3-DXd). It delivers DXd to HER3-expressing tumor cells, analogous to the function of trastuzumab and datopotamab in their respective DXd conjugates. [, ]
Afatinib
Compound Description: Afatinib is an irreversible pan-HER tyrosine kinase inhibitor (TKI). It blocks the activity of HER1 (EGFR), HER2, and HER4, inhibiting downstream signaling pathways involved in cell growth and proliferation. []
Relevance: Afatinib, when combined with trastuzumab deruxtecan (T-DXd), was found to enhance T-DXd efficacy in preclinical models of HER2-low gastric and lung tumors. The mechanism is thought to involve increased HER2 internalization induced by afatinib, leading to enhanced uptake of T-DXd and its payload, DXd. []
Neratinib
Compound Description: Neratinib is an irreversible pan-HER TKI that targets HER1, HER2, and HER4. [] Similar to afatinib, it inhibits HER signaling, leading to decreased cell proliferation.
Relevance: Neratinib, along with trastuzumab deruxtecan (T-DXd), increased HER2 internalization in preclinical studies of HER2-low cell lines. This suggests a potential for synergy similar to that observed with afatinib and T-DXd. []
Lapatinib
Compound Description: Lapatinib is a reversible TKI that inhibits both HER2 and EGFR (HER1). [, ]
Relevance: Unlike the irreversible TKIs afatinib and neratinib, lapatinib was found to increase surface HER2 levels in HER2-low cell lines. This suggests that lapatinib may not enhance trastuzumab deruxtecan (T-DXd) efficacy through increased internalization. []
Tucatinib
Compound Description: Tucatinib is a highly selective, reversible TKI that specifically targets HER2. [, ]
Relevance: Similar to lapatinib, tucatinib, in preclinical studies, led to higher surface HER2 levels and did not show enhanced antitumor activity when combined with trastuzumab deruxtecan (T-DXd) in HER2-low models. []
Olaparib
Compound Description: Olaparib is a PARP1/2 inhibitor. It prevents PARP enzymes from repairing DNA damage, leading to increased cell death, particularly in cells with defects in homologous recombination. [, ]
Relevance: Olaparib, in combination with trastuzumab deruxtecan (T-DXd), showed enhanced antitumor activity in preclinical models of HER2-positive and HER2-low breast cancers, regardless of homologous recombination deficiency status. The mechanism is thought to involve blocking PARP-mediated repair of topoisomerase I cleavage complexes (TOP1cc) induced by DXd. []
Sacituzumab Govitecan (SG)
Compound Description: Sacituzumab govitecan (SG) is an antibody-drug conjugate targeting Trop-2, a cell surface glycoprotein often overexpressed in various cancers. The antibody component, sacituzumab, delivers the topoisomerase I inhibitor payload, SN-38, a metabolite of irinotecan, specifically to Trop-2 expressing cells. [, ]
Relevance: SG shares a similar mechanism of action with deruxtecan (DXd)-based ADCs as both utilize topoisomerase I inhibitors as payloads. They differ in their targeting antibodies. SG targets Trop-2 with sacituzumab, while T-DXd targets HER2 with trastuzumab. The choice of which ADC to use depends on the expression of the target antigen (Trop-2 or HER2) in the tumor. [, ]
Irinotecan
Compound Description: Irinotecan is a topoisomerase I inhibitor. It is a prodrug that is converted to its active metabolite, SN-38, in the body. SN-38 exerts its cytotoxic effects by binding to topoisomerase I and preventing DNA religation, leading to DNA breaks and cell death. []
Relevance: Irinotecan and deruxtecan (DXd) are both topoisomerase I inhibitors, sharing a similar mechanism of action. [] While irinotecan is used as a single agent, DXd is primarily used as a payload in ADCs, leveraging its potency for targeted delivery.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DS2 (cas# 374084-31-8) is a useful research chemical. DS2 selectively potentiated GABA responses mediated by α4β3δ receptors, but was not an agonist. DS2 is the first selective positive allosteric modulator of δ-GABAA receptors and such compounds potentially offer novel therapeutic opportunities as analgesics and in the treatment of sleep disorders. DS2 is a selective positive allosteric modulator of d-GABAA receptors.
DS21412020 is a Potent Antibacterial agent showing activity Against Respiratory Pathogens. DS21412020 showed in vivo activity against the experimental murine pneumonia model due to penicillin-resistant Streptococcus pneumoniae (PRSP) and favorable profiles in preliminary toxicological and nonclinical pharmacokinetic studies.
DS28120313 is a novel potent hepcidin production inhibitor. 32 (DS28120313) showed serum hepcidin-lowering effects in an interleukin-6-induced acute inflammatory mouse model.
DS-3078a is an orally bioavailable inhibitor of raptor-mTOR protein complex (TORC1) and rictor-mTOR protein complex (TORC2) with potential antineoplastic activity. TORC1/2 inhibitor DS-3078a binds to and inhibits both TORC1 and TORC2 , which may result in tumor cell apoptosis and a decrease in tumor cell proliferation. TORC1 and 2 are upregulated in some tumors and play an important role in the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in human cancers. Check for active clinical trials or closed clinical trials using this agent. (NCI Thesaurus).
Taletrectinib is an orally available inhibitor of the receptor tyrosine kinases C-ros oncogene 1 (ROS1) and the neurotrophic tyrosine receptor kinase (NTRK) types 1, 2 and 3, with potential antineoplastic activity. Upon oral administration, taletrectinib binds to and inhibits ROS1 and the NTRK family members. This inhibition leads to a disruption of ROS1- and NTRK-mediated signaling and eventually inhibits the growth of tumor cells that are overexpressing ROS1 and/or NTRKs. ROS1, overexpressed in certain cancer cells, plays a key role in cell growth and survival of cancer cells. NTRK mutations or rearrangements play a key role in cancer progression.
DS-437 is a dual inhibitor of protein arginine methyltransferase 5 (PRMT5) and PRMT7 (IC50s = 5.9 and 6 μM, respectively). It is selective for PRMT5 and PRMT7 over a panel of 29 additional protein, DNA, and RNA methyltransferases at 50 μM, but also inhibits DNMT3A and DNMT3B (IC50s = 52 and 62 μM, respectively). DS-437 (2.5 and 10 μM) inhibits symmetrical arginine dimethylation of FOXP3 in HEK293T cells, as well as symmetrical arginine dimethylation of p60 and the ribonucleoproteins SmD1/D3 and SmB/B’ in MDA-MB-231 cells in a concentration-dependent manner. It inhibits the ability of regulatory T cells (Tregs) to suppress effector T cell (Teff) proliferation in vitro in human and murine Treg suppression assays. DS-437 (10 mg/kg five times per week) reduces tumor growth in a CT26Her2 murine colon cancer model when administered in combination with the anti-p185erbB2/neu antibody 4D5. DS-437 is a dual PRMT5-PRMT7 Inhibitor.